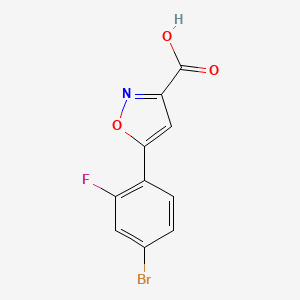

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring substituted with a 4-bromo-2-fluorophenyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-fluorobenzonitrile with hydroxylamine to form the corresponding isoxazole, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. It has shown promise in the development of:

- Anti-inflammatory Agents : The compound's structure allows it to interact with biological pathways involved in inflammation, making it a candidate for anti-inflammatory drug development.

- Analgesics : Preliminary studies suggest potential analgesic properties due to its ability to modulate pain pathways.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was linked to its ability to inhibit NF-kB signaling pathways, which play a crucial role in inflammation .

Biological Research

In biological research, this compound serves as a probe or ligand for studying enzyme interactions and other biochemical processes. Its unique structure allows researchers to investigate:

- Mechanisms of Action : The compound is used to explore the mechanisms underlying various diseases, particularly those related to neurodegenerative conditions.

Case Study: SMN Protein Stabilization

Research highlighted its use in stabilizing the Survival Motor Neuron (SMN) protein, which is crucial for treating spinal muscular atrophy (SMA). The compound was shown to enhance SMN expression in cellular models, suggesting potential therapeutic applications .

Material Science

This compound is being explored in material science for:

- Polymer Development : Its chemical properties contribute to the synthesis of polymers with enhanced thermal stability and mechanical strength.

In analytical chemistry, this compound acts as a standard reference material , facilitating the calibration and validation of techniques used to detect and quantify similar compounds. Its consistent purity levels (often exceeding 97%) make it an ideal candidate for such applications.

Environmental Science

The compound is also studied for its potential applications in environmental monitoring, particularly regarding:

- Impact Assessment : Its brominated nature raises concerns about environmental persistence and toxicity, prompting studies on its effects on ecosystems.

Case Study: Ecotoxicology

Research has indicated that brominated compounds can bioaccumulate in aquatic organisms, leading to toxicological effects. Studies involving this compound have assessed its impact on fish species, revealing significant behavioral changes at certain concentrations .

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid

- 5-(4-Fluorophenyl)isoxazole-3-carboxylic Acid

- 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid

Uniqueness

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can enhance its biological activity and alter its chemical reactivity compared to similar compounds with only one halogen substituent .

Biologische Aktivität

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid is a compound of increasing interest in pharmacological research due to its potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C10H5BrFNO

- Molecular Weight : 286.0540 g/mol

- CAS Number : 1245224-36-5

The presence of halogen substituents, particularly bromine and fluorine, enhances the compound's lipophilicity and receptor binding affinity, which are crucial for its biological activity .

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic effects. These properties are hypothesized to arise from its interaction with specific receptors involved in inflammatory pathways. However, comprehensive clinical studies are necessary to validate these claims.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentration (MIC) values as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), the compound exhibited significant cytotoxicity with IC50 values suggesting it effectively induces cell cycle arrest and apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 168.78 |

| HCT116 | <3.8 |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase .

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity to produce various biological effects. Current studies focus on elucidating these interactions through molecular docking and in vitro assays to identify potential therapeutic targets.

Study on Anticancer Activity

A notable study evaluated the effects of this compound on MCF-7 cells, revealing that it induced apoptosis more effectively than standard chemotherapeutic agents like doxorubicin:

| Treatment | Total Cell Death (%) |

|---|---|

| Doxorubicin | 1.52 |

| Compound | 2.16 |

This study underscores the potential of this compound as a candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOXPPXIXKJWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CC(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.